molecular formula C14H15F2NO6 B8811794 Diethyl 2-(2,6-difluoro-4-nitrophenyl)-2-methylmalonate

Diethyl 2-(2,6-difluoro-4-nitrophenyl)-2-methylmalonate

Cat. No.: B8811794
M. Wt: 331.27 g/mol
InChI Key: QCWKGBLHURCOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(2,6-difluoro-4-nitrophenyl)-2-methylmalonate is a useful research compound. Its molecular formula is C14H15F2NO6 and its molecular weight is 331.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15F2NO6

Molecular Weight

331.27 g/mol

IUPAC Name

diethyl 2-(2,6-difluoro-4-nitrophenyl)-2-methylpropanedioate

InChI

InChI=1S/C14H15F2NO6/c1-4-22-12(18)14(3,13(19)23-5-2)11-9(15)6-8(17(20)21)7-10(11)16/h6-7H,4-5H2,1-3H3

InChI Key

QCWKGBLHURCOCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=C(C=C(C=C1F)[N+](=O)[O-])F)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of commercially available 3,4,5-trifluoro-nitrobenzene (25b) (5.0 mL, 42.8 mmol), diethyl methylmalonate (6.1 mL, 35.7 mmol), and sodium hydroxide (1.54 g, 38.5 mmol) in DMF (55 mL) was allowed to react in the same manner as in (a) in Production Example 1. The crude product was subjected to silica gel column chromatography and elution with an n-hexane/ethyl acetate (10:1) solution to give 9.1 g (63%) of compound (26b) of interest as clear brown oil.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two
Quantity
1.54 g
Type
reactant
Reaction Step Three
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
55 mL
Type
solvent
Reaction Step Five
Yield
63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.